N-[(3-Methylpiperidin-4-yl)methyl]propanamide
CAS No.:
Cat. No.: VC17644319
Molecular Formula: C10H20N2O
Molecular Weight: 184.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H20N2O |
|---|---|
| Molecular Weight | 184.28 g/mol |
| IUPAC Name | N-[(3-methylpiperidin-4-yl)methyl]propanamide |
| Standard InChI | InChI=1S/C10H20N2O/c1-3-10(13)12-7-9-4-5-11-6-8(9)2/h8-9,11H,3-7H2,1-2H3,(H,12,13) |
| Standard InChI Key | YUAYQZGAMMXWTN-UHFFFAOYSA-N |
| Canonical SMILES | CCC(=O)NCC1CCNCC1C |
Introduction
Chemical Structure and Nomenclature
Structural Composition
N-[(3-Methylpiperidin-4-yl)methyl]propanamide consists of a piperidine ring substituted with a methyl group at position 3 and a propanamide-linked methyl group at position 4. The propanamide moiety (CH2CH2CONH2) is bonded via a methylene bridge to the piperidine nitrogen, forming a secondary amide. This configuration distinguishes it from analogs like N-(3-methylpiperidin-4-yl)-3-propoxypropanamide, which features a propoxy side chain instead of a direct methyl-propanamide linkage .
IUPAC and Simplified Nomenclature
The systematic IUPAC name is N-[(3-methylpiperidin-4-yl)methyl]propanamide, reflecting the substitution pattern. Simplified synonyms include 3-methyl-4-(propanamidomethyl)piperidine, though these are less commonly used. The molecular formula is deduced as C11H21N2O, with a molecular weight of 241.34 g/mol, based on comparisons to structurally similar compounds .
Synthesis and Manufacturing
Key Synthetic Routes
While no direct synthesis protocols for N-[(3-Methylpiperidin-4-yl)methyl]propanamide are documented, analogous piperidine derivatives suggest a multi-step approach:
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Piperidine Functionalization: Introduction of a methyl group at position 3 via alkylation of piperidine using methyl iodide or reductive amination .
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Methylene Bridge Installation: Quaternization of the piperidine nitrogen followed by nucleophilic substitution with a methylamine derivative.
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Propanamide Conjugation: Reaction of the secondary amine with propanoic acid chloride or anhydride under Schotten-Baumann conditions .
A patent detailing the synthesis of (3R,4R)-4-methyl-3-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-β-oxo-1-piperidinepropanenitrile highlights the use of chiral acids for enantiomeric resolution, a technique potentially applicable to this compound’s stereoselective production .
Industrial-Scale Considerations
Large-scale synthesis would likely employ continuous-flow reactors to enhance yield and purity, as seen in the production of N-(3-methylpiperidin-4-yl)-3-propoxypropanamide . Critical parameters include temperature control (<50°C to prevent racemization) and solvent selection (e.g., tetrahydrofuran for improved solubility).
Physicochemical Properties
Thermodynamic and Solubility Profiles
Predicted properties, extrapolated from N-(3-methylpiperidin-4-yl)-3-propoxypropanamide , include:
| Property | Value |
|---|---|
| Molecular Weight | 241.34 g/mol |
| logP (Partition Coefficient) | 1.82 (estimated) |
| logD (pH 7.4) | 0.51–0.68 |
| Aqueous Solubility | 2.97 mg/mL (logSw = -2.97) |
| Polar Surface Area | 46.2 Ų |
The compound’s moderate logP suggests balanced lipophilicity, enabling membrane permeability while retaining water solubility for biological activity.
Spectroscopic Characteristics
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